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Octyl propionate

Flavor and fragrance formulation Volatility control Evaporation kinetics

Octyl propionate (CAS 142-60-9) is a fatty alcohol ester formed via esterification of n-octanol with propionic acid, with molecular formula C11H22O2 and molecular weight 186.29. The compound is a colorless liquid at 25°C, exhibiting a density of 0.866 g/mL, boiling point of 228°C, flash point of 99–210°F (closed cup), and vapor pressure of 0.074 mmHg at 25°C.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 142-60-9
Cat. No. B089704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl propionate
CAS142-60-9
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC
InChIInChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h3-10H2,1-2H3
InChIKeyCEQGYPPMTKWBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Propionate (CAS 142-60-9) — Procurement-Grade Baseline Identity for Flavor and Fragrance Formulation


Octyl propionate (CAS 142-60-9) is a fatty alcohol ester formed via esterification of n-octanol with propionic acid, with molecular formula C11H22O2 and molecular weight 186.29 . The compound is a colorless liquid at 25°C, exhibiting a density of 0.866 g/mL, boiling point of 228°C, flash point of 99–210°F (closed cup), and vapor pressure of 0.074 mmHg at 25°C . It is naturally occurring in hop oil (Humulus lupulus), strawberry fruit, and parsnip (Pastinaca sativa) . In the U.S. regulatory framework, octyl propionate is designated FEMA No. 2813, listed in 21 CFR 172.515 as a synthetic flavoring substance, and has undergone safety evaluation by JECFA (No. 145) with an ADI determination of 'no safety concern at current levels of intake' [1].

Why In-Class Fatty Alcohol Esters Cannot Simply Substitute Octyl Propionate in Formulations


Within the C8–C12 fatty alcohol ester series, variations in acid chain length (acetate vs. propionate vs. butyrate) produce systematically distinct odor profiles, vapor pressures, and tenacity characteristics that preclude straightforward substitution . Octyl propionate delivers a specific 'sweet, fruity, mushroom, floral, raspberry, jammy, green' odor at 100% concentration with a 'complex, waxy odor reminiscent of myrtle berries and pineapple undertone,' and exhibits taste characteristics at 10 ppm described as 'sweet, estry, fruity, berry, tropical, jammy' . In contrast, octyl acetate (C10H20O2) produces an 'orange-jasmine, neroli, apple-like' profile with waxy-floral undertones and poor to moderate tenacity ; butyl propionate (C7H14O2) yields 'pear drops, apple, earthy' notes with an odor threshold of 0.036 ppm ; and hexyl propionate (C9H18O2) imparts 'pear, green, fruity, musty, earthy, pungent' character . These qualitative and quantitative sensory divergences — combined with octyl propionate's unique vapor pressure (0.074 mmHg) and specific gravity (0.866) — mean that substituting a generic 'octyl ester' or 'propionate ester' without validation risks altering fragrance longevity, flavor release kinetics, and overall sensory fidelity of the finished product .

Octyl Propionate (CAS 142-60-9) — Quantified Differential Evidence Against Closest Comparators


Vapor Pressure and Volatility Differential: Octyl Propionate Exhibits 2.7× Higher Vapor Pressure Than Octyl Acetate

Octyl propionate exhibits a vapor pressure of 0.074 mmHg at 25°C , whereas octyl acetate — a direct C8 alcohol ester comparator with identical alcohol chain length but differing acid moiety — has a reported vapor pressure of approximately 0.027 mmHg at 25°C . This difference, though modest in absolute terms, is approximately 2.7-fold higher for octyl propionate, meaning it will volatilize more rapidly from a matrix under identical conditions.

Flavor and fragrance formulation Volatility control Evaporation kinetics

Odor Profile Differentiation: Octyl Propionate Provides Mushroom-Raspberry-Jammy Complexity Absent in Octyl Acetate

At 100% concentration, octyl propionate is characterized by a distinct odor profile described as 'sweet, fruity, mushroom, floral, raspberry, jammy, green' , with a secondary descriptor of 'complex, waxy odor reminiscent of myrtle berries with a pineapple undertone' . In contrast, octyl acetate is characterized as 'fruity, orange-jasmine, neroli, apple-like' with 'waxy-floral, discretely green, mildly woody' undertones . The presence of mushroom, raspberry, and jammy notes in octyl propionate — and their absence in octyl acetate — represents a qualitative sensory differentiation attributable to the propionate versus acetate acid moiety.

Sensory science Perfumery Flavor chemistry Odor characterization

Regulatory Differentiation: Octyl Propionate Holds FEMA GRAS Status with Quantified Use Levels Across Food Categories

Octyl propionate is explicitly designated FEMA No. 2813 and listed in 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption [1]. JECFA (No. 145) has evaluated the compound and assigned an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' [2]. FEMA has established quantitative usage limits: soft drinks 0.84 mg/kg; cold beverages 0.57 mg/kg; candies 3.6 mg/kg; baked goods 2.0–4.0 mg/kg; with functional product levels typically 0.5–5 ppm [3]. In contrast, butyl propionate (FEMA No. 2211, JECFA No. 143) has different use levels and odor threshold (0.036 ppm) ; hexyl propionate (FEMA No. 2576) carries distinct regulatory parameters; and octyl acetate (FEMA No. 2806) has a different FEMA number and odor profile [4].

Food additive regulation GRAS determination Flavor formulation compliance Procurement specifications

Commercial Purity Specifications: Octyl Propionate Available at ≥99% Assay with Kosher Certification

Commercial procurement of octyl propionate is available at assay specifications of ≥99% (GC) with Kosher certification, refractive index n20/D 1.422 (lit.), density 0.866 g/mL at 25°C, and boiling point 228°C . Alternative suppliers offer 97% (GC) minimum purity grades for non-food technical applications . In contrast, butyl propionate is available at >99.0% (GC) but with distinct physical parameters (density 0.8754 g/cm³, boiling point 146–147°C) and a markedly lower odor threshold of 0.036 ppm . Hexyl propionate is offered at ≥97% assay with density 0.871 g/mL at 25°C .

Chemical procurement Quality assurance Flavor-grade specifications Kosher certification

Octyl Propionate (CAS 142-60-9) — Prioritized Application Scenarios Derived from Quantitative Differentiation Evidence


Warm-Herbaceous Fragrance Compositions Requiring Myrtle Berry Character and Cineolic Note Suppression

Octyl propionate is specifically recommended as a supporting note in warm-herbaceous and floral-herbaceous fragrance types, where it blends effectively with lavender, lavandin, rosemary, juniperberry, myrtle, laurel, and bayleaf oils. Its unique waxy, myrtle berry–pineapple odor profile lends a pleasant support of softness and reduces the cineolic notes in myrtle oil . The compound's vapor pressure of 0.074 mmHg at 25°C positions it as a mid-to-base volatility component, providing sustained olfactory support without premature evaporation. The quantitative odor differentiation from octyl acetate (which lacks the mushroom-raspberry-jammy character and instead provides orange-jasmine notes) makes octyl propionate the preferred choice when a fruity, jammy, waxy-herbaceous nuance is required rather than a citrus-floral profile.

Berry, Pineapple, Honey, Melon, and Mushroom Flavor Formulations at 0.5–5 ppm Functional Concentrations

Octyl propionate is employed in flavor compositions including honey, pineapple, various berry formulations, citrus complexes, melon, and mushroom applications at very low functional product concentrations of 0.5 to 5 ppm . Its taste threshold characteristics at 10 ppm — 'sweet, estry, fruity and berry with a tropical, jammy note' — align specifically with tropical fruit and berry profiles. The FEMA-established quantitative use limits of 0.84 mg/kg (soft drinks), 0.57 mg/kg (cold beverages), 3.6 mg/kg (candies), and 2.0–4.0 mg/kg (baked goods) provide precise formulation guardrails. This distinguishes octyl propionate from butyl propionate, whose 0.036 ppm odor threshold and pear-apple character [1] target different flavor applications, and from hexyl propionate, whose pear-green-musty profile suits different fruit complexes.

Food-Grade Flavor Manufacturing Requiring Positive Regulatory Listing and Kosher Certification

For flavor houses and food manufacturers requiring documented regulatory compliance, octyl propionate's explicit listing in 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food , coupled with JECFA's ADI determination of 'no safety concern at current levels of intake' , provides a defensible regulatory pathway that may not be equally established for all analog esters. The commercial availability at ≥99% assay with Kosher certification further supports procurement for food-grade applications requiring religious dietary compliance. The compound's specific gravity of 0.866 at 25°C and refractive index n20/D 1.422 serve as identity verification parameters during incoming quality control, distinguishing it from misidentified shipments of other fatty alcohol esters (e.g., butyl propionate density 0.8754; hexyl propionate density 0.871) [1].

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